molecular formula C6H13BrN2O5S B6271434 (2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromide CAS No. 2694056-69-2

(2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromide

Cat. No. B6271434
CAS RN: 2694056-69-2
M. Wt: 305.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromide, also known as 2S-MSCABA-HBr, is a synthetic amino acid derivative that has been used in a variety of scientific research applications, including as a tool to study enzyme structure and function. 2S-MSCABA-HBr is a highly water-soluble compound with a pKa of 8.1, making it an ideal choice for use in aqueous solutions. As a synthetic amino acid, 2S-MSCABA-HBr is a valuable tool for scientists to study the biochemical and physiological effects of amino acids in various biological systems.

Scientific Research Applications

(2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromider has been used in a variety of scientific research applications, including as a tool to study enzyme structure and function. (2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromider has been used in studies to investigate the structure and function of aminoacyl-tRNA synthetases, which are enzymes involved in the synthesis of aminoacyl-tRNA molecules. Additionally, (2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromider has been used in studies to investigate the structure and function of other enzymes, including aspartate aminotransferase, aspartate kinase, and threonine dehydrogenase.

Mechanism of Action

(2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromider is a synthetic amino acid derivative that is capable of binding to enzymes, allowing for the study of their structure and function. When (2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromider binds to an enzyme, it acts as a competitive inhibitor, blocking the enzyme’s active site and preventing it from binding to its natural substrate. This inhibition of the enzyme’s activity allows researchers to study the enzyme’s structure and function in more detail.
Biochemical and Physiological Effects
(2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromider has been used in a variety of studies to investigate the biochemical and physiological effects of amino acids in various biological systems. In studies of the effects of (2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromider on the activity of enzymes, it has been found to inhibit the activity of several enzymes, including aspartate aminotransferase, aspartate kinase, and threonine dehydrogenase. Additionally, (2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromider has been found to have a stimulatory effect on the growth of certain bacteria, suggesting that it may have potential applications in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

(2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromider has several advantages for use in laboratory experiments. It is a highly water-soluble compound, making it ideal for use in aqueous solutions. Additionally, its pKa of 8.1 makes it an ideal choice for use in studies of enzyme structure and function, as it can bind to enzymes without significantly affecting the pH of the solution. However, it is important to note that (2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromider has a relatively low solubility in organic solvents, making it unsuitable for use in certain types of experiments.

Future Directions

The use of (2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromider as a tool to study enzyme structure and function has been well-established, but there is still much to be explored in terms of its potential applications. Further research could be conducted to investigate the effects of (2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromider on the growth and development of various organisms, as well as its potential applications in the development of new antibiotics. Additionally, research could be conducted to investigate the potential for (2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromider to be used as a tool to study the effects of amino acids on various biological processes. Finally, further research could be conducted to investigate the potential of (2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromider to be used in drug development and delivery.

Synthesis Methods

(2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromider can be synthesized using a variety of methods. One method involves the reaction of 2-amino-4-methylsulfonylbutanoic acid (AMSBA) with bromoacetate in the presence of a base. This reaction yields (2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromider and bromoacetate as the major products. Another method involves the reaction of AMSBA with bromoacetyl bromide in the presence of a base, which yields (2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromider and bromoacetyl bromide as the major products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromide involves the protection of the carboxylic acid group, followed by the addition of the amino group and the methanesulfonylcarbamoyl group. The final step involves the formation of the hydrobromide salt.", "Starting Materials": [ "Butanoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "2-aminoethanol", "Methanesulfonyl chloride", "Hydrobromic acid" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting butanoic acid with DCC and NHS to form the N-hydroxysuccinimide ester.", "Step 2: Addition of the amino group by reacting the N-hydroxysuccinimide ester with 2-aminoethanol to form the protected amino acid.", "Step 3: Addition of the methanesulfonylcarbamoyl group by reacting the protected amino acid with methanesulfonyl chloride to form the protected amino acid with the methanesulfonylcarbamoyl group.", "Step 4: Deprotection of the carboxylic acid group by treating the protected amino acid with hydrobromic acid to form the hydrobromide salt of (2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid." ] }

CAS RN

2694056-69-2

Product Name

(2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromide

Molecular Formula

C6H13BrN2O5S

Molecular Weight

305.1

Purity

85

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.